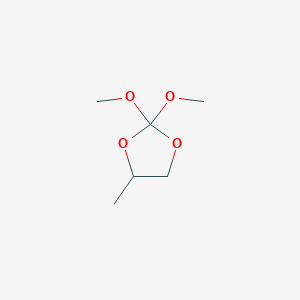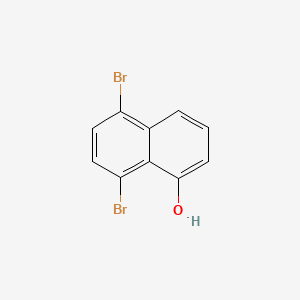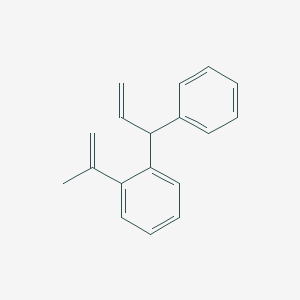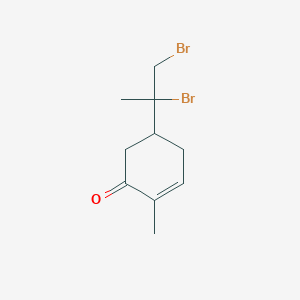
2,2-Dimethoxy-4-methyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxy-4-methyl-1,3-dioxolane is a heterocyclic acetal with the chemical formula C₆H₁₂O₃. It is a member of the dioxolane family, which are organic compounds containing a dioxolane ring. This compound is related to tetrahydrofuran (THF) by the replacement of the methylene group (CH₂) at the 2-position with an oxygen atom .
Vorbereitungsmethoden
2,2-Dimethoxy-4-methyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve solvent-free green synthesis techniques to ensure low-cost and environmentally friendly processes .
Analyse Chemischer Reaktionen
2,2-Dimethoxy-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO₄ and MCPBA.
Reduction: Reduction can be achieved using H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, and NaBH₄.
Substitution: It can undergo substitution reactions with nucleophiles like RLi, RMgX, RCuLi, enolates, NH₃, and RNH₂.
Deprotection: Deprotection of acetal or ketal-protected carbonyl compounds can be performed using NaBArF₄ in water at 30°C.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxy-4-methyl-1,3-dioxolane has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,2-Dimethoxy-4-methyl-1,3-dioxolane involves its role as a protecting group for carbonyl compounds. It forms stable cyclic acetals that protect carbonyl groups from undergoing reactions during transformations of other functional groups . The molecular targets and pathways involved include the formation of stable cyclic structures that prevent unwanted reactions .
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethoxy-4-methyl-1,3-dioxolane can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring compound with similar stability and reactivity.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Used in the synthesis of various pharmaceutical intermediates.
2,4-Dimethyl-1,3-dioxolane:
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Eigenschaften
CAS-Nummer |
60528-13-4 |
|---|---|
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
2,2-dimethoxy-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O4/c1-5-4-9-6(7-2,8-3)10-5/h5H,4H2,1-3H3 |
InChI-Schlüssel |
NVHNHRSGZLOXNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(O1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)


![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)

![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)

![N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14607682.png)


![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)
